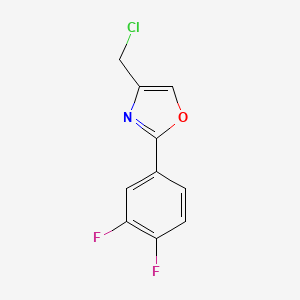
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole
説明
4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C10H6ClF2NO and its molecular weight is 229.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(Chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole , with CAS number 1005336-42-4 , is a member of the oxazole family, which has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C10H6ClF2NO
- Molecular Weight : 229.61 g/mol
- CAS Number : 1005336-42-4
- Structure : The compound features a chloromethyl group and difluorophenyl moiety, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit enzymatic inhibition properties, particularly against cholinesterases and other enzymes involved in neurodegenerative diseases.
In Vitro Studies
Recent studies have highlighted the potential of this compound as an inhibitor in various biochemical pathways:
- Cholinesterase Inhibition : Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been reported, making it a candidate for further investigation in Alzheimer's disease therapies. The IC50 values for related compounds in similar studies ranged from 5.4 μM to 30.1 μM against AChE and BChE .
Cytotoxicity
The compound has also been evaluated for its cytotoxic effects against cancer cell lines:
- MCF-7 Cell Line : Preliminary results suggest that derivatives of oxazole compounds exhibit significant cytotoxicity against breast cancer cell lines like MCF-7, with IC50 values reported in the micromolar range .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Doxorubicin | MCF-7 | 10.38 |
Case Studies
- Study on Enzyme Inhibition :
- Cytotoxicity Assessment :
特性
IUPAC Name |
4-(chloromethyl)-2-(3,4-difluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2NO/c11-4-7-5-15-10(14-7)6-1-2-8(12)9(13)3-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRWTBORHGIPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=CO2)CCl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














